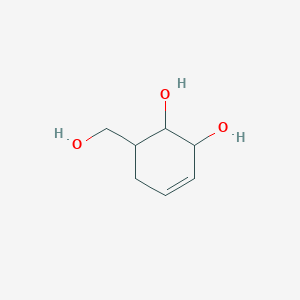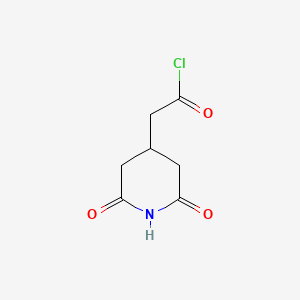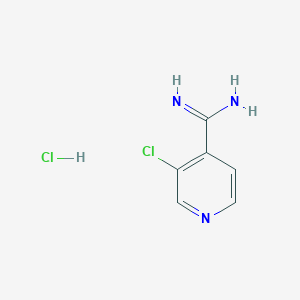
3-Chloropyridine-4-carboximidamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyridine-4-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H6ClN3·HCl. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 3-position and a carboximidamide group at the 4-position. This compound is often used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-4-carboximidamide Hydrochloride typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 3-chloropyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridine-4-carboximidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carboximidamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Amines.
Scientific Research Applications
3-Chloropyridine-4-carboximidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboximidamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Similar to 3-Chloropyridine but with the chlorine atom at the 4-position.
3-Bromopyridine: A brominated analogue of 3-Chloropyridine used in similar applications.
Uniqueness
3-Chloropyridine-4-carboximidamide Hydrochloride is unique due to the presence of both the chlorine atom and the carboximidamide group, which confer specific reactivity and binding properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C6H7Cl2N3 |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
3-chloropyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h1-3H,(H3,8,9);1H |
InChI Key |
PIRZPZMLZFDGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


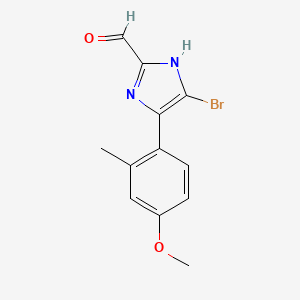
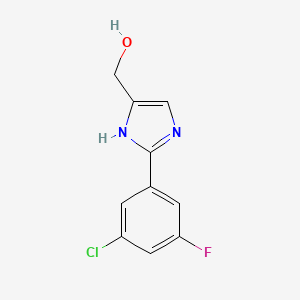
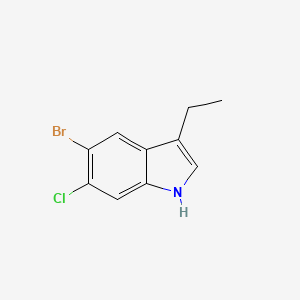
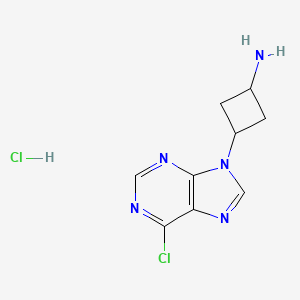
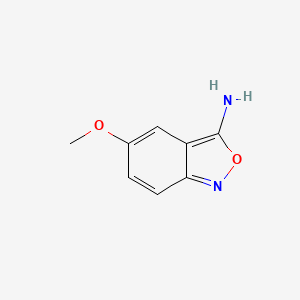
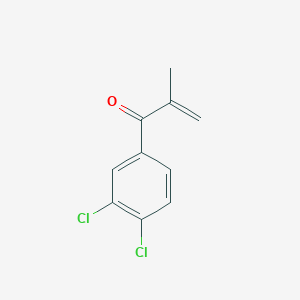
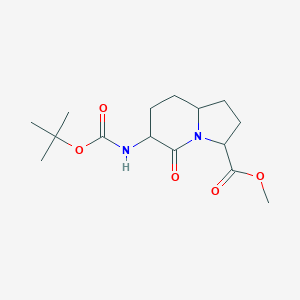
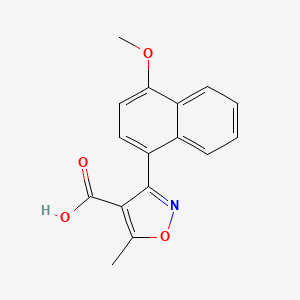
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
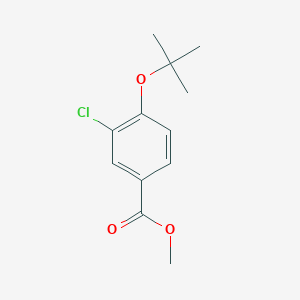
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
